molecular formula C9H9BrO4 B13900000 6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

Cat. No.: B13900000
M. Wt: 261.07 g/mol
InChI Key: JZMIEFNOJQBUOO-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol It is a brominated derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde can be synthesized through the bromination of 3,4-dimethoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Bromo-2-hydroxy-3,4-dimethoxybenzoic acid.

    Reduction: 6-Bromo-2-hydroxy-3,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, hydroxyl, and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-hydroxy-3,4-dimethoxybenzaldehyde: Similar structure with bromine at a different position.

    4-Bromo-2,6-dimethoxybenzaldehyde: Similar structure with different positioning of functional groups.

    2,6-Dimethoxy-4-hydroxybenzaldehyde: Lacks the bromine atom but has similar functional groups

Uniqueness

6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde is unique due to its specific arrangement of bromine, hydroxyl, and methoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

6-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9BrO4/c1-13-7-3-6(10)5(4-11)8(12)9(7)14-2/h3-4,12H,1-2H3

InChI Key

JZMIEFNOJQBUOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)O)C=O)Br

Origin of Product

United States

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